![molecular formula C12H9F3N2O3S2 B5053427 4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)-2-thiophenecarboxamide](/img/structure/B5053427.png)
4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)-2-thiophenecarboxamide” is an organic molecule that contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to another atom, in this case, an amine group). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the trifluoromethyl, sulfonyl, and thiophene groups in this compound) can influence properties like solubility, melting point, boiling point, and reactivity .Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound would likely depend on its intended applications and how its unique structure and properties could be leveraged. For example, if it shows promising activity as a pharmaceutical drug, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .
Propriétés
IUPAC Name |
4-[[2-(trifluoromethyl)phenyl]sulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3S2/c13-12(14,15)8-3-1-2-4-9(8)17-22(19,20)7-5-10(11(16)18)21-6-7/h1-6,17H,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLYEESGDGXYQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NS(=O)(=O)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-fluorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B5053346.png)
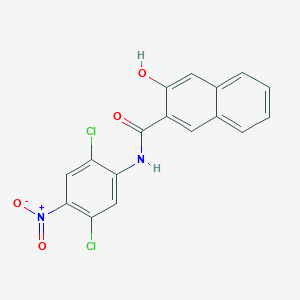
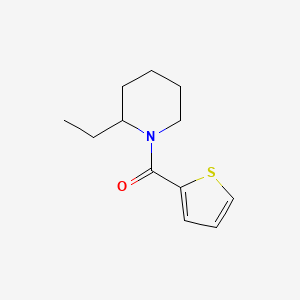
![2-(4-bromophenyl)-3-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5053367.png)
![1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene](/img/structure/B5053378.png)
![1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5053380.png)
![8-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5053396.png)
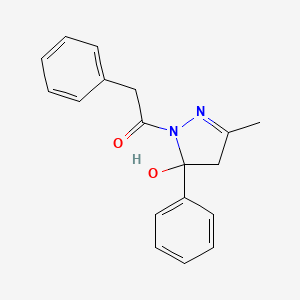
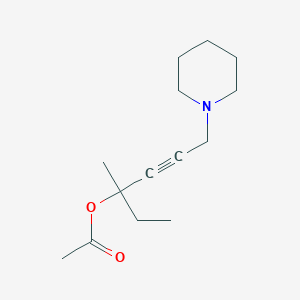

![5-acetyl-N-[(6-methyl-2-pyridinyl)methyl]-2-thiophenecarboxamide trifluoroacetate](/img/structure/B5053418.png)
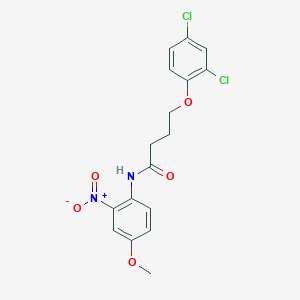
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5053432.png)
![1-[(3-methylphenoxy)acetyl]-4-(4-phenylcyclohexyl)piperazine oxalate](/img/structure/B5053436.png)
